molecular formula C29H25N3O8 B10943873 methyl 5-[(2-{(1Z)-1-[2-({3-[(4-nitrophenoxy)methyl]phenyl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylate

methyl 5-[(2-{(1Z)-1-[2-({3-[(4-nitrophenoxy)methyl]phenyl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylate

Cat. No.: B10943873
M. Wt: 543.5 g/mol
InChI Key: PAWZVFHJOPMBTO-FSGOGVSDSA-N
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Description

METHYL 5-({2-[1-((Z)-2-{3-[(4-NITROPHENOXY)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROATE is a complex organic compound with a unique structure that includes a furan ring, a nitrophenoxy group, and a benzoic hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-({2-[1-((Z)-2-{3-[(4-NITROPHENOXY)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROATE typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the nitrophenoxy intermediate: This involves the reaction of 4-nitrophenol with an appropriate alkylating agent to form the nitrophenoxy group.

    Synthesis of the benzoic hydrazone: This step involves the reaction of benzoyl chloride with hydrazine to form the benzoic hydrazone.

    Coupling reactions: The final step involves coupling the nitrophenoxy intermediate with the benzoic hydrazone under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-({2-[1-((Z)-2-{3-[(4-NITROPHENOXY)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized under specific conditions to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include hydroxide ions (OH-) and amines (NH2R).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenoxy group may yield nitro derivatives, while reduction may yield amino derivatives.

Scientific Research Applications

METHYL 5-({2-[1-((Z)-2-{3-[(4-NITROPHENOXY)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROATE has several scientific research applications:

    Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of METHYL 5-({2-[1-((Z)-2-{3-[(4-NITROPHENOXY)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROATE involves its interaction with specific molecular targets. The nitrophenoxy group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzoic hydrazone moiety may also play a role in binding to specific proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    METHYL 5-({2-[1-((Z)-2-{3-[(4-AMINOPHENOXY)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROATE: This compound has an amino group instead of a nitro group, which may affect its reactivity and biological activity.

    METHYL 5-({2-[1-((Z)-2-{3-[(4-METHOXYPHENOXY)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROATE: This compound has a methoxy group instead of a nitro group, which may also affect its properties.

Uniqueness

The presence of the nitrophenoxy group in METHYL 5-({2-[1-((Z)-2-{3-[(4-NITROPHENOXY)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROATE makes it unique compared to similar compounds. This group can undergo specific reactions, such as reduction to an amino group, which can be useful in various applications.

Properties

Molecular Formula

C29H25N3O8

Molecular Weight

543.5 g/mol

IUPAC Name

methyl 5-[[2-[(Z)-C-methyl-N-[[3-[(4-nitrophenoxy)methyl]benzoyl]amino]carbonimidoyl]phenoxy]methyl]furan-2-carboxylate

InChI

InChI=1S/C29H25N3O8/c1-19(25-8-3-4-9-26(25)39-18-24-14-15-27(40-24)29(34)37-2)30-31-28(33)21-7-5-6-20(16-21)17-38-23-12-10-22(11-13-23)32(35)36/h3-16H,17-18H2,1-2H3,(H,31,33)/b30-19-

InChI Key

PAWZVFHJOPMBTO-FSGOGVSDSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=CC=C3OCC4=CC=C(O4)C(=O)OC

Canonical SMILES

CC(=NNC(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3OCC4=CC=C(O4)C(=O)OC

Origin of Product

United States

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